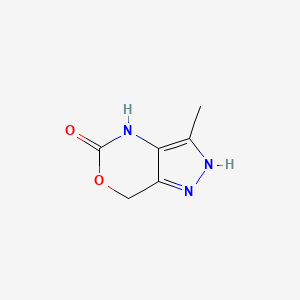

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one

Descripción

Propiedades

Número CAS |

72499-48-0 |

|---|---|

Fórmula molecular |

C6H7N3O2 |

Peso molecular |

153.14 g/mol |

Nombre IUPAC |

3-methyl-4,7-dihydro-2H-pyrazolo[4,3-d][1,3]oxazin-5-one |

InChI |

InChI=1S/C6H7N3O2/c1-3-5-4(9-8-3)2-11-6(10)7-5/h2H2,1H3,(H,7,10)(H,8,9) |

Clave InChI |

JZYASKOXLQJPHW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=NN1)COC(=O)N2 |

Origen del producto |

United States |

Métodos De Preparación

Multi-Step Synthesis via Pyrazole Precursors

Initial Formation of Pyrazole Core:

The pyrazole ring is commonly synthesized by condensation of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones. This step forms the pyrazole nucleus with appropriate substitution at the 3-position (methyl group in this case).Oxazine Ring Formation:

The oxazine ring is formed by intramolecular cyclization involving nucleophilic attack of a nitrogen atom on an electrophilic carbonyl or activated hydroxyl group, often facilitated by acid catalysis (e.g., p-toluenesulfonic acid) or base catalysis under reflux conditions.

One-Pot Multicomponent Reactions (MCR)

Some related oxazine derivatives have been synthesized via one-pot three-component condensation reactions involving:

This approach offers advantages such as:

Catalytic and Green Chemistry Approaches

Recent advances emphasize the use of hybrid catalysts, organocatalysts, and nanocatalysts to improve reaction efficiency and selectivity in the synthesis of heterocyclic oxazine derivatives.

Green solvents and solvent-free conditions have been explored to reduce environmental impact while maintaining high yields and purity.

Characterization and Confirmation of Structure

- After synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical environment of protons and carbons, verifying ring formation and substitution patterns.

- Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as NH (around 3070 cm^-1) and carbonyl (C=O) stretching (around 1660–1680 cm^-1).

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

Summary Table of Preparation Methods

Research Findings and Notes

The synthetic routes to 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one are well-established but require careful control of reaction parameters to avoid side reactions and ensure the correct bicyclic structure.

The compound’s preparation benefits from advances in green chemistry, including aqueous media and catalyst recycling, which improve sustainability without compromising yield or purity.

The bicyclic pyrazolo-oxazine scaffold is of significant interest due to its biological activities, which motivates ongoing optimization of synthetic methods for better scalability and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Various substitution reactions can occur, especially at the methyl group or the nitrogen atoms in the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one has shown potential in various pharmacological contexts:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties. Research has suggested that modifications to the pyrazolo and oxazine moieties can enhance activity against bacterial strains .

- CNS Activity : The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in treating neurological disorders. Its structural analogs have been explored for their effects on anxiety and depression .

Medicinal Chemistry

In medicinal chemistry, the compound is being studied for its potential as a scaffold for developing new drugs. The unique combination of pyrazole and oxazine rings allows for diverse modifications that can lead to compounds with improved efficacy and reduced side effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one against common pathogens. Results demonstrated significant inhibition of growth in several bacterial strains, indicating the potential for developing new antibiotics .

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological profile of related compounds revealed that certain derivatives exhibit anxiolytic effects in animal models. The mechanism was linked to modulation of GABAergic transmission, suggesting a pathway for therapeutic application in anxiety disorders .

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one involve interaction with specific receptors and enzymes:

- Enzyme Inhibition : Compounds related to this structure have been shown to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory potential .

- Receptor Modulation : The ability to modulate neurotransmitter receptors positions this compound as a potential lead in drug development for psychiatric conditions .

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Key Observations :

- 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one lacks the phenyl or methoxyphenyl substituents seen in analogs , which may reduce steric hindrance and alter reactivity.

- Synthesis of pyrazolo-oxazines often involves cyclization with acetic anhydride , while pyrazolo-pyrazines require multi-step protocols involving hydrolysis and dehydration .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The absence of phenyl groups in 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one likely lowers its melting point compared to phenyl-substituted analogs (e.g., >250°C for compound 3 derivatives) .

- IR spectra of analogs show strong C=O stretches near 1690–1700 cm⁻¹, a feature expected in the target compound .

Table 3: Antitumor Activity of Pyrazolo-Oxazine Derivatives

Actividad Biológica

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a pyrazolo and oxazine moiety, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall below 0.01 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.004 | |

| Compound B | S. aureus | 0.008 | |

| Compound C | P. aeruginosa | 0.015 |

Anticancer Activity

In vitro studies have suggested that 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one may inhibit cancer cell proliferation through various mechanisms. Specifically, it has been shown to interfere with key signaling pathways involved in tumor growth and metastasis. For example, inhibition of the c-Myc oncogene has been documented in similar pyrazolo derivatives, leading to reduced viability in cancer cell lines .

Case Study: Inhibition of c-Myc

A study highlighted the effectiveness of a related pyrazolo compound in disrupting the c-Myc-Max heterodimerization process, which is crucial for c-Myc's function as a transcription factor. This disruption resulted in decreased expression of c-Myc target genes and subsequent cell cycle arrest in cancer cells .

The biological activity of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one is likely mediated through several pathways:

- Enzyme Inhibition : Many pyrazolo compounds act as enzyme inhibitors, targeting specific pathways involved in bacterial metabolism or cancer cell proliferation.

- Protein Interactions : The ability to disrupt protein-protein interactions (such as those involving c-Myc) is a significant mechanism through which these compounds exert their effects.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in microbial cells or cancer cells, leading to apoptosis.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for cytotoxicity against normal cells. For instance, MTT assays have been used to assess the viability of normal human cell lines exposed to various concentrations of the compound .

Table 2: Cytotoxicity Data

| Concentration (mg/mL) | Viability (%) | Cell Line |

|---|---|---|

| 0.01 | 90 | MRC5 |

| 0.05 | 70 | MRC5 |

| 0.10 | 50 | MRC5 |

Q & A

Q. Table 1: Pharmacological Data for Key Derivatives

| Derivative | Substituent | IC50 (µM) | Target |

|---|---|---|---|

| 10e | 4-NO₂ | 11 | MCF-7 cells |

| 3a | H | >50 | KDM4A |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups enhance apoptosis in MCF-7) .

- Dose-Response Curves: Use nonlinear regression to validate IC50 reproducibility .

Advanced: What analytical challenges arise in characterizing derivatives?

Methodological Answer:

- Stereochemical Complexity: Use NOESY or X-ray crystallography to resolve diastereomers in fused heterocycles .

- Solubility Issues: Optimize NMR solvent systems (e.g., DMSO-d6 for polar derivatives) .

- Mass Spectrometry: Employ high-resolution MS (HRMS) to distinguish isotopic patterns in nitro-containing analogs .

Advanced: What mechanistic insights exist for its pharmacological activity?

Methodological Answer:

- Apoptosis Induction: Assess caspase-3/7 activation via fluorometric assays .

- KDM Inhibition: Perform molecular docking (e.g., AutoDock Vina) to predict binding to KDM4A’s active site .

- Oxidative Stress: Measure ROS levels using DCFH-DA probes in treated cells .

Advanced: How to design SAR studies for optimizing activity?

Methodological Answer:

- Core Modifications: Introduce substituents at C-5 (e.g., benzylideneamino groups) to enhance lipophilicity .

- Bioisosteric Replacement: Replace methyl groups with trifluoromethyl to improve metabolic stability .

- In Silico Screening: Use Schrödinger’s Glide for virtual screening of derivatives against target proteins .

Advanced: What stability considerations are critical for storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.